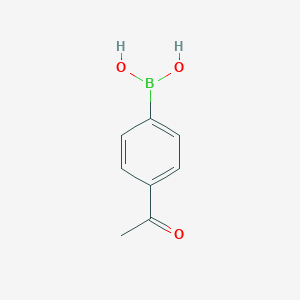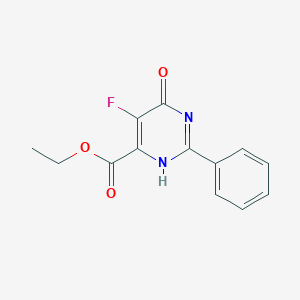
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester, also known as EFDP, is a derivative of pyrimidinecarboxylic acid. It is widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which play a role in the development of inflammation. Additionally, 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has been shown to inhibit the replication of certain viruses, such as the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, making it accessible to researchers. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester is also stable under a variety of conditions, making it a useful tool for studying the effects of different compounds on biological systems. However, 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are several potential future directions for research on 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester. One area of interest is the development of 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester analogs with improved solubility and bioavailability. Another area of research is the investigation of 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester's potential use in combination with other compounds for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester and its potential effects on human health.
Métodos De Síntesis
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester can be synthesized through a multi-step process. The first step involves the reaction of ethyl 2-oxo-4-phenylbutyrate with hydrazine hydrate to form ethyl 2-hydrazinyl-4-phenylbutyrate. This intermediate is then reacted with diethyl ethoxymethylenemalonate to form ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. Finally, the product is treated with 5-fluorouracil and sodium ethoxide to obtain 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester.
Aplicaciones Científicas De Investigación
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
143329-00-4 |
|---|---|
Nombre del producto |
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester |
Fórmula molecular |
C13H11FN2O3 |
Peso molecular |
262.24 g/mol |
Nombre IUPAC |
ethyl 5-fluoro-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11FN2O3/c1-2-19-13(18)10-9(14)12(17)16-11(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,16,17) |
Clave InChI |
WTIXZUKEKNWPLM-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)C1=C(C(=O)N=C(N1)C2=CC=CC=C2)F |
SMILES |
CCOC(=O)C1=C(C(=O)NC(=N1)C2=CC=CC=C2)F |
SMILES canónico |
CCOC(=O)C1=C(C(=O)N=C(N1)C2=CC=CC=C2)F |
Sinónimos |
ethyl 5-fluoro-6-oxo-2-phenyl-3H-pyrimidine-4-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



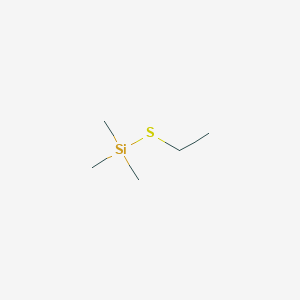
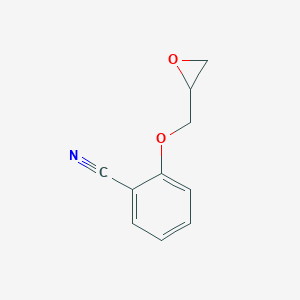
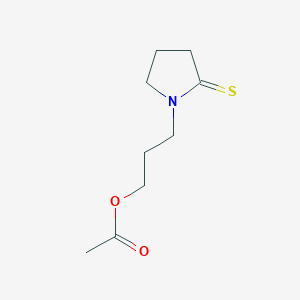
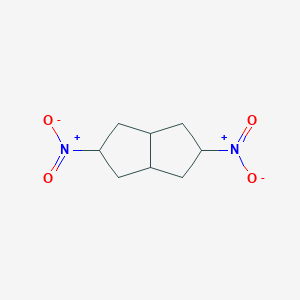
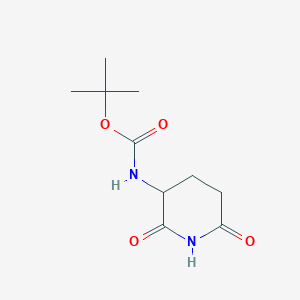
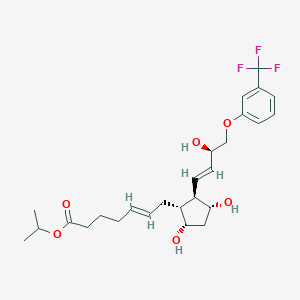
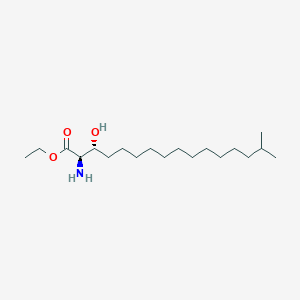
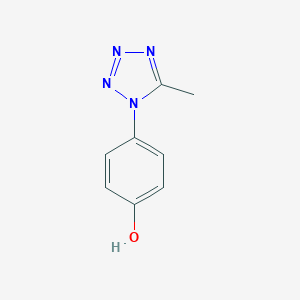
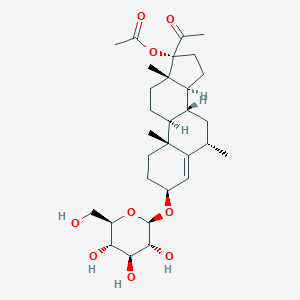
![3-Bromo-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B125190.png)
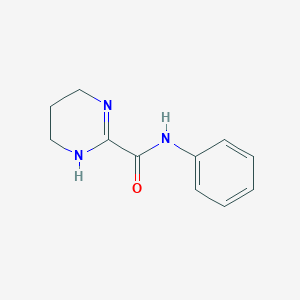
![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)

